molecular formula C20H19N3O4 B12191373 N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12191373
M. Wt: 365.4 g/mol
InChI Key: OEWWSCORRZMOMJ-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, such as the oxadiazole and benzodioxine rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-12(2)13-7-9-14(10-8-13)18-19(23-27-22-18)21-20(24)17-11-25-15-5-3-4-6-16(15)26-17/h3-10,12,17H,11H2,1-2H3,(H,21,23,24)

InChI Key

OEWWSCORRZMOMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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